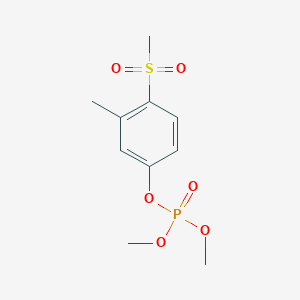

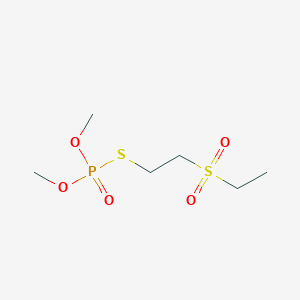

Fenamiphos sulfone

概要

説明

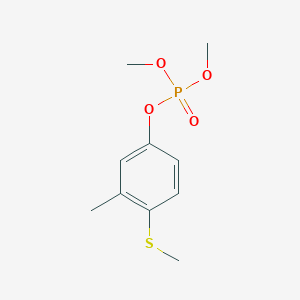

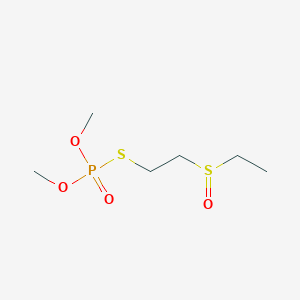

Fenamiphos sulfone is a sulfonic acid derivative . It is a metabolite of the pesticide fenamiphos, commonly found as a groundwater contaminant .

Synthesis Analysis

Fenamiphos is a synthetic phosphoramidate ester compound and organophosphate acetylcholinesterase inhibitor and neurotoxicant that is used as a pesticide .

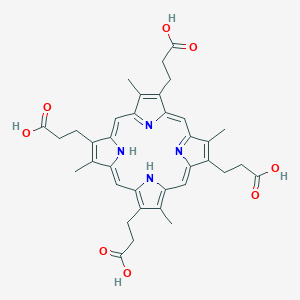

Molecular Structure Analysis

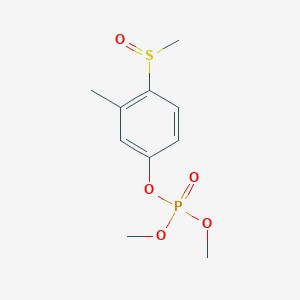

Fenamiphos sulfone is functionally related to a 4-(methylsulfanyl)-m-cresol . A bacterium, identified as Brevibacterium sp. MM1, readily hydrolysed fenamiphos, a widely used organophosphorus insecticide and its toxic oxides (fenamiphos sulfoxide, fenamiphos sulfone), which all contain a common P-O-C bond, in a mineral salts medium .

Chemical Reactions Analysis

The major reason given for models failing to reproduce sampled TP concentrations in case studies was an erroneous substance transport, especially missing preferential flow simulation in soil .

Physical And Chemical Properties Analysis

Fenamiphos sulfone has a molecular weight of 335.36 g/mol . The molecular formula of Fenamiphos sulfone is C13H22NO5PS .

科学的研究の応用

- Fenamiphos sulfone exhibits potent nematicidal properties. It is commonly used to control nematodes in agricultural soils. Nematodes are microscopic roundworms that can damage crops by feeding on their roots. By inhibiting nematode activity, Fenamiphos sulfone helps protect plants and enhance crop yields .

- Beyond its nematicidal effects, Fenamiphos sulfone also demonstrates insecticidal activity. It targets pests such as thrips and other insects. The compound inhibits the enzyme acetylcholinesterase in these pests, disrupting their nervous system and leading to mortality .

- Researchers have studied the environmental fate of Fenamiphos sulfone. Residues of this compound, along with its degradation products (such as fenamiphos sulfoxide), have been detected in water bodies. These residues may result from runoff or spray drift after Fenamiphos application in fields. Understanding its persistence and impact on aquatic ecosystems is crucial for sustainable pesticide management .

- Fenamiphos sulfone undergoes hydrolysis and oxidation processes. In soil, it degrades into various metabolites. Investigating these pathways helps assess its persistence and potential risks to non-target organisms .

- Ecotoxicological studies evaluate the impact of Fenamiphos sulfone on non-target organisms. Researchers examine its effects on aquatic invertebrates, fish, and other wildlife. These assessments guide regulatory decisions and safe usage practices .

- While Fenamiphos sulfone is primarily used in agriculture, understanding its potential impact on human health is essential. Researchers investigate exposure routes, toxicity, and safe handling practices to protect workers and consumers .

Nematicide Activity

Insecticide Potential

Environmental Fate and Toxicology

Degradation Pathways

Risk Assessment and Ecotoxicity

Human Health Considerations

作用機序

Target of Action

Fenamiphos sulfone, like other organophosphorus compounds, primarily targets the enzyme acetylcholinesterase (AChE) . This enzyme plays a crucial role in the functioning of nerve cells as it catalyzes the rapid hydrolysis of acetylcholine .

Mode of Action

The compound interacts with its target, AChE, by inactivating it This inactivation disrupts the normal functioning of nerve cells, leading to a range of physiological changes

Biochemical Pathways

The primary biochemical pathway affected by Fenamiphos sulfone is the cholinergic pathway . By inactivating AChE, the compound disrupts the normal breakdown of acetylcholine, a neurotransmitter essential for communication between nerve cells. This disruption can lead to an accumulation of acetylcholine, causing overstimulation of the nerves and muscles.

Pharmacokinetics

Fenamiphos sulfone is moderately soluble in water .

Result of Action

The molecular and cellular effects of Fenamiphos sulfone’s action primarily involve disruption of nerve cell function due to the inactivation of AChE . This can lead to a range of physiological effects, including overstimulation of the nerves and muscles.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Fenamiphos sulfone. For instance, Fenamiphos sulfone residues were found in reservoirs, indicating that the compound can reach surface water bodies via runoff from the treatment site and via spray drift . The compound’s action can also be influenced by factors such as soil type, temperature, and pH, among others.

Safety and Hazards

Fenamiphos sulfone is fatal if swallowed. Prolonged skin contact may cause temporary irritation. Direct contact with eyes may cause temporary irritation . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

The models should be updated to reflect the current state of knowledge in process research, especially more complex transformation schemes and the formation of different TPs in different compartments . Even though there are pesticide parent compound fate models at the catchment scale with a temporal resolution of one day, none of these models is able to simulate TP fate . An integration of Quantitative Structure Properties Relationship models predicting TP fate characteristics, TP pathway prediction models and environmental fate models is suggested .

特性

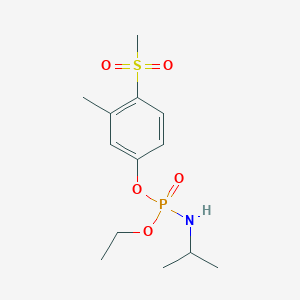

IUPAC Name |

N-[ethoxy-(3-methyl-4-methylsulfonylphenoxy)phosphoryl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22NO5PS/c1-6-18-20(15,14-10(2)3)19-12-7-8-13(11(4)9-12)21(5,16)17/h7-10H,6H2,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNYJXIBJFXIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037547 | |

| Record name | Fenamiphos sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenamiphos sulfone | |

CAS RN |

31972-44-8 | |

| Record name | Fenamiphos sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031972448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenamiphos sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenamiphos sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENAMIPHOS SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77I51XA8L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

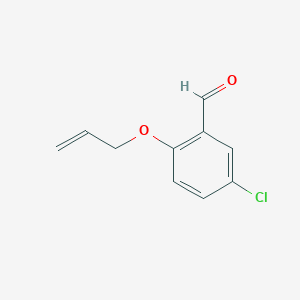

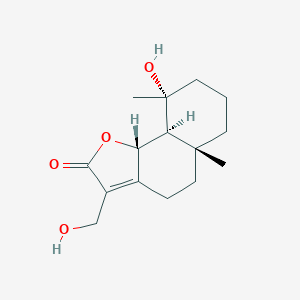

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)

![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)